molecular formula C15H24O2 B14442369 3,6-Dimethyl-1-phenylheptane-3-peroxol CAS No. 78484-94-3

3,6-Dimethyl-1-phenylheptane-3-peroxol

Cat. No.: B14442369
CAS No.: 78484-94-3
M. Wt: 236.35 g/mol
InChI Key: LDOYNHWZMXNSEZ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-phenylheptane-3-peroxol is an organic compound with the molecular formula C15H24O2 It is a peroxide derivative, characterized by the presence of a peroxol group (-O-OH) attached to a heptane chain substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1-phenylheptane-3-peroxol typically involves the reaction of 3,6-dimethyl-1-phenylheptane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 0-5°C

    Solvent: Acetic acid or methanol

    Catalyst: Sulfuric acid or hydrochloric acid

The reaction proceeds via the formation of a hydroperoxide intermediate, which is then converted to the peroxol derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous flow reactors to ensure efficient mixing and temperature control

    Purification: Distillation or recrystallization to obtain the pure compound

    Safety Measures: Proper handling and storage of peroxides to prevent decomposition and potential hazards

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1-phenylheptane-3-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can be further oxidized to form more stable oxygenated products.

    Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halogenated aromatic compounds

Scientific Research Applications

3,6-Dimethyl-1-phenylheptane-3-peroxol has several scientific research applications, including:

    Biology: Studied for its potential antioxidant properties and effects on cellular oxidative stress.

    Medicine: Investigated for its potential use in drug formulations due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1-phenylheptane-3-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can:

    Generate Reactive Oxygen Species (ROS): Leading to oxidative stress in biological systems.

    Interact with Enzymes: Modulating enzyme activity and affecting metabolic pathways.

    Act as an Antioxidant: Scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-1-phenylheptane: Lacks the peroxol group, making it less reactive.

    1-Phenylheptane-3-peroxol: Similar structure but without the methyl substitutions, affecting its chemical properties.

    3,6-Dimethyl-1-phenylhexane-3-peroxol: Similar but with a shorter carbon chain, influencing its reactivity and applications.

Uniqueness

3,6-Dimethyl-1-phenylheptane-3-peroxol is unique due to the presence of both methyl and phenyl groups along with the peroxol group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

78484-94-3

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(3-hydroperoxy-3,6-dimethylheptyl)benzene

InChI

InChI=1S/C15H24O2/c1-13(2)9-11-15(3,17-16)12-10-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3

InChI Key

LDOYNHWZMXNSEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(CCC1=CC=CC=C1)OO

Origin of Product

United States

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